FK-565

Immuno-oncology Infectious Disease Innate Immunity

For researchers requiring a non-parenteral NOD1 agonist to model Kawasaki disease or study systemic innate immunity, FK-565 is the definitive tool compound. Unlike parenterally-restricted analogs, its exceptional acid and thermal stability uniquely enables oral administration in drinking water. - Oral Bioactivity: Induces robust coronary arteritis & valvulitis via ad libitum oral dosing-not achievable with FK-156 [Local Evidence]. - Defined Profile: Established therapeutic window for immuno-oncology (25-50 mg/kg i.v., 3x/week) with a well-characterized, quantitative toxicity profile (e.g., acute weight loss) that enables precise experimental design [Local Evidence]. - Supply Chain: High-purity (≥98% HPLC) synthetic acyltripeptide; global shipping with cold chain options.

Molecular Formula C22H38N4O9
Molecular Weight 502.6 g/mol
CAS No. 79335-75-4
Cat. No. B1217349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK-565
CAS79335-75-4
SynonymsFK 565
FK-565
FR 41565
FR-41565
heptanoyl-gamma-D-glutamyl-L-meso-diaminopimelyl-D-alanine
Molecular FormulaC22H38N4O9
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O
InChIInChI=1S/C22H38N4O9/c1-3-4-5-6-10-17(27)26-16(22(34)35)11-12-18(28)25-15(9-7-8-14(23)21(32)33)19(29)24-13(2)20(30)31/h13-16H,3-12,23H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)(H,32,33)(H,34,35)/t13-,14-,15+,16-/m1/s1
InChIKeyZRWBSKCFKHSDHD-LVQVYYBASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FK-565: NOD1 Agonist Overview


FK-565 (heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine) is a synthetic, low-molecular-weight (502.56 Da) acyltripeptide that functions as a potent and specific agonist of the intracellular pattern-recognition receptor Nucleotide-binding Oligomerization Domain 1 (NOD1) [1]. It is a heptanoyl-containing structural analogue of the naturally-occurring bacterial peptidoglycan breakdown product γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), and is recognized as one of the earliest and most well-characterized synthetic NOD1 ligands, enabling robust and reproducible activation of the NOD1 signaling pathway [2]. Due to its small size, defined structure, and its unique physicochemical properties that confer exceptional stability [3], FK-565 has been established as a critical tool compound for dissecting NOD1-mediated innate immune responses and is widely used in models of vascular inflammation, immuno-oncology, and host-pathogen interactions [4].

NOD1 pathway-specific activation tool compound
Supports oral administration model contexts
Reported stability profile for drinking water models

Why FK-565 Substitution Fails


Interchangeability among in-class NOD1 agonists (e.g., FK-156, C12-iE-DAP) or even broader NOD2 agonists (e.g., muramyl dipeptide (MDP)) is not supported by the quantitative literature. Despite sharing the same core receptor target, these compounds exhibit critical, quantifiable differences in their downstream signaling potency, in vivo pharmacokinetic profiles, route-of-administration efficacy, and even their side-effect profiles. For instance, while FK-156 is a tetrapeptide NOD1 agonist, its efficacy is largely restricted to the parenteral route, whereas FK-565 demonstrates high oral bioavailability [1]. Conversely, in certain in vivo contexts, FK-565's potency comes with a unique, measurable toxicity (e.g., acute weight loss in mice) that is absent in its close analog FK-156 [2]. Furthermore, when used as a priming agent for innate immune responses, FK-565 elicits a significantly stronger response compared to other NOD1 or NOD2 ligands [3]. Therefore, the selection of FK-565 over its analogs is driven by specific, evidence-based requirements for oral activity, a defined potency-toxicity profile, and a distinct immunomodulatory signature that cannot be achieved by simple substitution.

Oral activity may not transfer
Close analogs FK-156 and C12-iE-DAP may lack oral bioavailability, limiting non-parenteral NOD1 activation.
Tolerability endpoint profile may differ
FK-565 is associated with acute body-weight response in certain mouse strains, absent with FK-156.
Immunomodulatory priming signature may not replicate
NOD1-TLR synergy priming strength reported higher for FK-565 than MDP or FK-156; class-level effect not guaranteed.

FK-565 Quantitative Evidence vs. Analogs


Oral Efficacy Advantage over FK-156

In a direct head-to-head comparison against the structurally related NOD1 agonist FK-156, FK-565 was the only compound to demonstrate significant protective efficacy when administered orally. The data shows a clear, route-dependent divergence in activity between the two analogs. This quantifiable difference in bioavailability and efficacy directly informs procurement decisions for studies requiring non-parenteral NOD1 activation [1].

Oral efficacy vs FK-156
Head-to-head
FK-565: effective oral; FK-156: no oral efficacy
Supports oral NOD1 activation model
Acute E. coli infection murine model
Immuno-oncology Infectious Disease Innate Immunity

Acute Toxicity Difference vs. FK-156

A direct comparative study in healthy DBA/2 mice revealed a significant and specific adverse effect associated with FK-565 administration that was not observed with its analog FK-156. This quantifiable difference in acute tolerability is a critical differentiator for experimental design, particularly in longitudinal studies or those requiring repeated dosing [1].

Body-weight change vs FK-156
Head-to-head
FK-565: marked body-weight loss; FK-156: no effect
Tolerability endpoint monitoring context
Single dose in healthy DBA/2 mice
Safety Pharmacology Immuno-oncology Toxicology

Enhanced TLR Priming vs. MDP

In a study examining the immunopharmacological synergy between NOD and Toll-like receptor (TLR) agonists, FK-565 demonstrated superior activity as a priming agent for the induction of the histamine-forming enzyme histidine decarboxylase (HDC) in response to subsequent TLR stimulation. This establishes a quantifiable functional difference between a NOD1 agonist (FK-565) and a NOD2 agonist (MDP) [1].

TLR priming rank vs MDP
Class-level
FK-565: strongest priming agent; MDP & FK-156: weak activities
Reported higher priming response in HDC assay
NOD-TLR synergy model; i.v. administration
Innate Immunity Inflammation Immunopharmacology

IL-2 Inhibition Advantage over FK-156

An in vitro comparative study of immunomodulatory compounds on cytokine release revealed a quantitative difference in the ability of FK-565 and FK-156 to suppress interleukin-2 (IL-2) production from stimulated splenocytes. This differential activity highlights a distinct functional effect on T-cell responses that is more pronounced with FK-565 [1].

IL-2 inhibition vs FK-156
Head-to-head
FK-565: more marked IL-2 inhibition than FK-156
Differential IL-2 suppression context
Con A-stimulated rat splenocytes
Immunology Cytokine Biology T-Cell Biology

FK-565 Validated Application Scenarios


Oral Coronary Arteritis Model

FK-565 is the gold standard NOD1 ligand for reliably inducing coronary arteritis and valvulitis in mice via oral administration, including ad libitum drinking water. This application is uniquely enabled by its exceptional stability to both temperature and acid, a property that distinguishes it from less stable peptide analogs [1]. This provides a robust, non-invasive model for studying Kawasaki disease and other NOD1-mediated vascular inflammatory pathologies [1].

Non-Parenteral NOD1 Immunostimulation

For research protocols requiring non-parenteral (e.g., oral) administration of a NOD1 agonist to study systemic immune activation, FK-565 is the compound of choice. This is based on direct comparative evidence showing that FK-565 is effective orally, whereas its close analog FK-156 is not, proving a unique and critical pharmacokinetic advantage for FK-565 in such study designs [2].

NOD1-TLR Synergy Studies

FK-565 is specifically indicated for research into the synergistic interactions between NOD1 and Toll-like receptor (TLR) signaling pathways. Quantitative data confirms that FK-565 acts as a significantly stronger priming agent than other NOD agonists like MDP or FK-156 for enhancing the subsequent TLR-mediated induction of immune effectors such as histidine decarboxylase (HDC) [3].

Cancer Immunotherapy and Toxicity Profile

In immuno-oncology research evaluating host-mediated antitumor effects, particularly in metastasis models, FK-565 provides a well-documented efficacy and toxicity package. It demonstrates therapeutic activity against experimental lung metastases at defined doses (1-10 mg/kg) [4] and has an optimal therapeutic window established at 25-50 mg/kg i.v. three times weekly [5]. Importantly, its distinct adverse effect profile, including marked weight loss in certain strains, is quantitatively documented and contrasts with analogs like FK-156 [6]. This established safety and efficacy profile allows for precise experimental planning and interpretation.

Application
Selection Property
Validation Focus
Vascular inflammation model studies
Oral administration stability
Temperature and acid stability context
Systemic NOD1 activation (non-parenteral)
Oral bioavailability context
Oral efficacy model validation
NOD1-TLR crosstalk research
Priming response context
HDC induction and synergy readouts
Immuno-oncology model studies
Model-response and tolerability context
Body-weight and dose-model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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